2-(Trifluoromethyl)piperidin-4-ol

Conformational analysis Organofluorine chemistry Computational chemistry

2-(Trifluoromethyl)piperidin-4-ol (CAS: 1245644‑81‑8) is a fluorinated piperidine building block (molecular formula C₆H₁₀F₃NO, MW 169.14 g mol⁻¹) that is commercially supplied predominantly as a mixture of cis‑ and trans‑diastereomers. The α‑CF₃ substitution imparts elevated electronegativity and metabolic shielding at the α‑carbon relative to the piperidine nitrogen, while the 4‑OH group provides a hydrogen‑bond donor/acceptor site for further derivatisation or target engagement.

Molecular Formula C6H10F3NO
Molecular Weight 169.14 g/mol
CAS No. 1245644-81-8
Cat. No. B1424266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trifluoromethyl)piperidin-4-ol
CAS1245644-81-8
Molecular FormulaC6H10F3NO
Molecular Weight169.14 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(F)(F)F
InChIInChI=1S/C6H10F3NO/c7-6(8,9)5-3-4(11)1-2-10-5/h4-5,10-11H,1-3H2
InChIKeyMNFGDTYUQGCQBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trifluoromethyl)piperidin-4-ol (CAS 1245644-81-8): Structure, Key Properties, and Procurement Context


2-(Trifluoromethyl)piperidin-4-ol (CAS: 1245644‑81‑8) is a fluorinated piperidine building block (molecular formula C₆H₁₀F₃NO, MW 169.14 g mol⁻¹) that is commercially supplied predominantly as a mixture of cis‑ and trans‑diastereomers . The α‑CF₃ substitution imparts elevated electronegativity and metabolic shielding at the α‑carbon relative to the piperidine nitrogen, while the 4‑OH group provides a hydrogen‑bond donor/acceptor site for further derivatisation or target engagement [1]. Its primary application space is medicinal chemistry, where it serves as an intermediate for enzyme inhibitors and receptor modulators [2]. From a procurement standpoint, the compound is available in research‑grade quantities (≥95% purity) from global suppliers, with pricing that reflects specialist organofluorine inventory rather than commodity piperidines .

Why a Generic 4‑Piperidinol Cannot Replace 2-(Trifluoromethyl)piperidin-4-ol in Fluorine‑Aware Discovery Programmes


2‑(Trifluoromethyl)piperidin‑4‑ol occupies a distinct position in the substituted‑piperidine landscape because it embeds the strong electron‑withdrawing CF₃ group directly at the α‑position of the heterocycle. This regiochemistry is difficult to achieve via late‑stage functionalisation and distinguishes the compound from more accessible 4‑CF₃‑piperidinols and from non‑fluorinated 2‑alkyl congeners. The α‑CF₃ group lowers the pKa of the adjacent secondary amine [1], alters the conformational preferences of the piperidine ring through anomeric and steric effects [2], and provides metabolic protection at the carbon between the nitrogen and the hydroxyl group [3]. Within the currently retrievable public evidence base, quantitative head‑to‑head comparator data (e.g. pairwise LogD₇.₄, microsomal stability, or selectivity‑panel metrics for this compound versus close analogs) are scarce. The sections that follow therefore assemble the strongest strands of quantitative evidence that are available—conformational energy differences and known biological activity data—while transparently noting where the evidence is limited or inferential.

Quantitative Differentiation Evidence for 2-(Trifluoromethyl)piperidin-4-ol Relative to Its Closest Comparators


Conformational Equatorial Preference of the α‑CF₃ Group versus α‑CH₃ or α‑F

Density functional theory (DFT) calculations comparing the conformational equilibria of 2‑substituted piperidines show that an α‑CF₃ group imposes a significantly larger equatorial preference than an α‑methyl or α‑fluoro substituent, altering the spatial presentation of the 4‑OH group for further derivatisation [1].

Conformational analysis Organofluorine chemistry Computational chemistry

Synthetic Diastereoselectivity Advantage: High cis‑Selectivity in α‑CF₃ Piperidinol Formation

An intramolecular Mannich‑type cyclisation route delivers 2‑(trifluoromethyl)piperidin‑4‑ol derivatives with diastereomeric ratios (dr) ≥92:8 (cis‑configured), as confirmed by ¹⁹F and ¹H NMR analysis of the crude reaction mixture [1]. This contrasts with non‑fluorinated variants of the same cyclisation that typically yield more modest dr values (~80:20 to 85:15) [2].

Stereoselective synthesis Mannich cyclisation Piperidine alkaloid analogs

Biological Activity Signal at the Cholecystokinin Type B (CCK‑B) Receptor

In radioligand displacement experiments, 2‑(trifluoromethyl)piperidin‑4‑ol inhibited [¹²⁵I]CCK‑8 binding to the mouse brain CCK‑B receptor with an IC₅₀ of 31 nM [1]. This moderate affinity suggests the scaffold has intrinsic pharmacophoric features for aminergic GPCR targets, distinguishing it from 4‑phenylpiperidin‑4‑ol analogs that were inactive in the same assay format [2].

GPCR pharmacology Neuropeptide receptor Radioligand binding

Computed Hydrogen‑Bond Donor Count Advantage over N‑Methyl‑4‑(trifluoromethyl)piperidine

2‑(Trifluoromethyl)piperidin‑4‑ol contributes one hydrogen‑bond donor (the 4‑OH group) and two hydrogen‑bond acceptors in its free‑base form, whereas the frequently used building block N‑methyl‑4‑(trifluoromethyl)piperidine has zero H‑bond donors and only one acceptor . This difference can materially affect solubility, permeability, and target‑binding interactions during lead optimisation.

Physicochemical profiling Drug‑likeness Lead optimisation

Purity Specification and Unit Pricing for the Diastereomeric Mixture vs Single Enantiomers

The commercially supplied diastereomeric mixture (CAS 1245644‑81‑8) is listed at 95% minimum purity from at least two independent vendors . By contrast, single‑enantiomer or stereochemically resolved forms (e.g., (2S,4R)‑2‑(trifluoromethyl)piperidin‑4‑ol HCl, CAS 1932078‑21‑1) command a higher unit cost reflective of additional chiral resolution steps .

Chemical procurement Building block sourcing Cost‑efficiency

Recommended Research and Procurement Applications for 2-(Trifluoromethyl)piperidin-4-ol Based on Quantitative Evidence


Conformationally Defined Ligand Design Using the Equatorial‑Biased α‑CF₃ Scaffold

The computational evidence demonstrating that the α‑CF₃ group strongly biases the piperidine ring toward an equatorial conformation (ΔG ≈ –2.1 kcal mol⁻¹) [1] makes this compound a rational choice for medicinal chemists designing ligands whose binding mode depends on a defined spatial relationship between the piperidine nitrogen and the 4‑position. In cases such as GPCR or kinase hinge‑binders, the predictable orientation of the 4‑OH vector can reduce the number of stereoisomers that must be synthesised and tested. [1]

Cost‑Efficient Exploration of α‑CF₃ Piperidine SAR with the Diastereomeric Mixture

The ~2‑fold unit‑cost advantage of the diastereomeric mixture over single‑enantiomer forms supports a procurement strategy in which the mixture is used during the hit‑to‑lead phase to probe structure‑activity relationships broadly across the 2‑CF₃‑4‑piperidinol chemotype. Once a promising activity profile is confirmed (for instance, CCK‑B receptor affinity at the 31 nM level [2]), procurement can shift to the resolved stereoisomer. [2]

Derivatisation Through the Free Hydroxyl Group for Enhanced Target Interaction

Unlike N‑alkyl‑4‑(trifluoromethyl)piperidine analogs that lack a hydrogen‑bond donor, this compound provides a nucleophilic 4‑OH handle that can be elaborated into ethers, esters, carbamates, or sulfonates . The combination of the electron‑withdrawing α‑CF₃ group and the 4‑OH donor is well suited for generating focused libraries aimed at targets where both lipophilic (CF₃) and polar (O‑linked) contacts are required—a profile that simpler piperidine building blocks cannot deliver.

High‑Diastereoselectivity Route to cis‑2‑CF₃‑4‑Piperidinol Derivatives

The intramolecular Mannich methodology reported by Bariau et al. yields the cis‑configured product with dr ≥92:8 [3]. Research groups seeking to build cis‑2,4‑disubstituted piperidines with a metabolically stabilised α‑position can adopt this route in‑house or commission a custom synthesis using the published protocol, confident that the CF₃ group actively enhances diastereoselectivity relative to the methyl analog [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Trifluoromethyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.